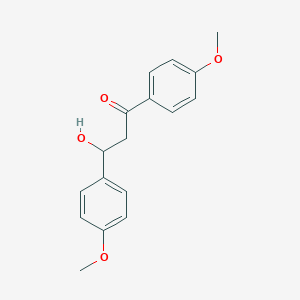

3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone

Description

3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone (hereafter referred to as the target compound) is a β-hydroxyketone derivative characterized by two 4-methoxyphenyl substituents at the 1- and 3-positions of the propanone backbone. It exists predominantly in the keto-enol tautomeric form due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, as demonstrated in studies of analogous dibenzoylmethane derivatives . The compound has a reported melting point of 117–118°C and is synthesized via methods similar to those used for 1,3-bis(4-methoxybenzoyl)methane (DBM-OMe), involving condensation reactions under acidic or basic conditions . Its structural features, including electron-donating methoxy groups, influence its physicochemical properties and reactivity, making it relevant in organic synthesis and materials science.

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

3-hydroxy-1,3-bis(4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10,16,18H,11H2,1-2H3 |

InChI Key |

PEWZGPQXIZFIGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone typically involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by the addition of a hydroxyl group. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain high-purity 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-Keto-1,3-bis(4-methoxyphenyl)-1-propanone

Reduction: 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanol

Substitution: 3-Hydroxy-1,3-bis(4-halophenyl)-1-propanone

Scientific Research Applications

3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several aromatic propanones, chalcones, and β-diketones. Below is a systematic comparison based on molecular structure, physicochemical properties, and reactivity.

1-Propanone Derivatives with Aromatic Substituents

- 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1-propanone (C₁₆H₁₅FO₂): This fluorinated analog replaces one 4-methoxyphenyl group with a 4-fluorophenyl moiety. It has a lower melting point (white solid, synthesized in 73% yield) compared to the target compound, likely due to reduced intermolecular hydrogen bonding .

- 1-(3,4-Dimethoxyphenyl)-1-propanone (C₁₁H₁₄O₃): Substitution at the 3,4-positions of the phenyl ring introduces steric hindrance and additional electron-donating methoxy groups.

Chalcone Derivatives

- (E)-1,3-Bis(4-methoxyphenyl)prop-2-en-1-one (C₁₇H₁₆O₃): A chalcone analog with a conjugated α,β-unsaturated ketone system. Its molecular formula (C₁₇H₁₆O₃) differs from the target compound (C₁₇H₁₈O₄), highlighting the impact of unsaturation on molecular weight and polarity .

β-Diketones and Keto-Enol Tautomers

- 1,3-Bis(4-nitrobenzoyl)methane (DBM-NO₂): Replacing methoxy groups with nitro groups results in a stronger electron-withdrawing effect, stabilizing the enol form and raising the melting point to 247–249°C. This contrasts sharply with the target compound’s lower melting point (117–118°C), illustrating how substituent electronic properties dictate thermal stability .

- 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone (C₉H₁₀O₃): The absence of methoxy groups and presence of a phenolic hydroxyl group enhances hydrogen-bonding capacity but reduces lipophilicity. This compound’s solubility in aqueous media is likely higher than that of the target compound .

Reactivity and Functional Group Influence

- Electron-Donating vs. Withdrawing Groups: Methoxy groups in the target compound enhance resonance stabilization of the enol form, while nitro groups in DBM-NO₂ favor tautomer stabilization through stronger intramolecular H-bonding .

- Synthetic Applications: The target compound’s methoxy groups facilitate palladium-catalyzed cross-coupling reactions, as seen in analogous quinoline syntheses . In contrast, fluorinated analogs (e.g., C₁₆H₁₅FO₂) may undergo nucleophilic aromatic substitution more readily .

Q & A

What are the optimized synthetic routes for 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone, and how do reaction conditions influence yield?

Level : Basic

Methodological Answer :

The synthesis typically involves multi-step condensation and hydroxylation reactions. A validated approach uses 4-methoxybenzaldehyde and methoxyphenol derivatives under controlled conditions. Key parameters include:

- Catalysts : Acidic or basic catalysts (e.g., Knoevenagel conditions) to facilitate carbonyl activation.

- Temperature : 60–80°C for optimal reaction kinetics without decomposition.

- Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

Table 1 : Synthesis Optimization

| Step | Reactants | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde + Methoxyphenol | NaOH/EtOH | 65–70 | |

| 2 | Intermediate hydroxylation | H₂O₂/AcOH | 80–85 |

How can researchers resolve contradictions in reported biological activities across studies?

Level : Advanced

Methodological Answer :

Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Purity Validation : HPLC-MS (>98% purity) to exclude confounding impurities .

- Comparative IC50 Analysis : Cross-reference with structurally similar compounds (e.g., 2-Fluoro-3-hydroxy-3-(4-methoxyphenyl)-1-propanone, IC50 <100 nM for GABAB receptor) to identify structure-activity trends .

What spectroscopic techniques are most effective for structural elucidation?

Level : Basic

Methodological Answer :

- ¹H/¹³C NMR : Resolves methoxy (-OCH₃) and hydroxyl (-OH) groups. For example, methoxy protons appear at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of para-substitution .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₇H₁₈O₅) with <2 ppm error.

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

What strategies mitigate side reactions during synthesis?

Level : Advanced

Methodological Answer :

Side reactions (e.g., over-oxidation or dimerization) are minimized by:

- Temperature Gradients : Slow heating (1–2°C/min) to avoid exothermic runaway.

- Protecting Groups : Use of acetyl or TMS groups for hydroxyl protection during condensation .

- In Situ Monitoring : Real-time FT-IR or TLC to track intermediate formation .

How does the compound interact with specific enzymes or receptors?

Level : Advanced

Methodological Answer :

Mechanistic studies suggest interactions with GABAB receptors and cyclooxygenase-2 (COX-2) . Computational docking (e.g., AutoDock Vina) predicts hydrogen bonding with active-site residues (e.g., Arg120 in COX-2). Experimental validation via competitive binding assays (e.g., SPR or ITC) quantifies binding affinities .

Table 2 : Biological Targets and Activities

| Target | Assay Type | Activity (IC50) | Reference |

|---|---|---|---|

| GABAB Receptor | Radioligand binding | <100 nM | |

| COX-2 | Enzyme inhibition | 8–16 µg/mL |

What are the key physicochemical properties affecting bioavailability?

Level : Basic

Methodological Answer :

- LogP (XLogP3) : 3.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- Polar Surface Area (PSA) : 54 Ų, suggesting moderate solubility in aqueous media.

- Melting Point : 85–89°C (from analogs), influencing formulation stability .

How to validate purity and stability under different storage conditions?

Level : Basic

Methodological Answer :

- HPLC-UV/ELS : Monitor degradation products (e.g., oxidized ketones) at 254 nm.

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Degradation <5% under inert atmosphere confirms stability .

What computational methods predict SAR for derivatives?

Level : Advanced

Methodological Answer :

- QSAR Modeling : Use descriptors like Hammett constants (σ) for methoxy substituents to predict electronic effects.

- Molecular Dynamics (MD) : Simulate binding persistence with targets (e.g., 20 ns simulations for GABAB receptor) .

- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to assess reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.